Bz-IEGR-pNA (acetate)
Overview
Description
Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) is a colorimetric substrate for Factor Xa. Factor Xa preferentially binds to and cleaves the isoleucyl-glutamyl-glycyl-arginine peptide sequence to release p-nitroanilide, which can be quantified by colorimetric detection at 405 nm as a measure of Factor Xa activity .
Mechanism of Action
Target of Action
Bz-IEGR-pNA (acetate) is a substrate for two primary targets: Factor Xa and prostate kinase release enzyme-related peptide KLKs . Factor Xa is a crucial enzyme in the blood coagulation cascade, while KLKs are a group of serine proteases that play key roles in various physiological processes, including blood coagulation, inflammation, and cancer progression .
Mode of Action
Bz-IEGR-pNA (acetate) interacts with its targets through a process known as enzymatic hydrolysis . Factor Xa and KLKs preferentially bind to and cleave the Ile-Glu-Gly-Arg (IEGR) peptide sequence of Bz-IEGR-pNA (acetate), releasing p-nitroanilide (pNA) . This cleavage can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa and KLKs activity .
Biochemical Pathways
The cleavage of Bz-IEGR-pNA (acetate) by Factor Xa and KLKs affects the blood coagulation cascade and various physiological processes regulated by KLKs . The downstream effects of these pathways are complex and depend on the specific context and conditions.
Result of Action
The primary result of Bz-IEGR-pNA (acetate)'s action is the release of pNA, which can be quantified to measure the activity of Factor Xa and KLKs . This can provide valuable information about blood coagulation status and the activity of KLKs in various physiological and pathological processes .
Biochemical Analysis
Biochemical Properties
Bz-IEGR-pNA (acetate) interacts with Factor Xa, an enzyme involved in the coagulation cascade . Factor Xa preferentially binds to and cleaves the Ile-Glu-Gly-Arg (IEGR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of Factor Xa activity .
Molecular Mechanism
Bz-IEGR-pNA (acetate) exerts its effects at the molecular level through its interaction with Factor Xa. By serving as a substrate for this enzyme, it participates in the enzymatic reaction that leads to the cleavage of the IEGR peptide sequence and the release of pNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) involves the stepwise assembly of the peptide sequence followed by the attachment of the p-nitroanilide group. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids. After the peptide chain is assembled, the p-nitroanilide group is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) primarily undergoes hydrolysis reactions when interacting with Factor Xa. The enzyme cleaves the peptide bond between the arginine and p-nitroanilide groups, releasing p-nitroanilide .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in an aqueous buffer solution at a physiological pH. Factor Xa is the primary reagent used to catalyze the cleavage of the peptide bond .
Major Products Formed
The major product formed from the hydrolysis reaction is p-nitroanilide, which can be detected and quantified using colorimetric methods .
Scientific Research Applications
Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) is widely used in scientific research as a substrate for studying the activity of Factor Xa. Its applications include:
Biochemistry: Used to measure the activity of Factor Xa in various biochemical assays.
Pharmacology: Employed in drug discovery and development to screen for inhibitors of Factor Xa.
Medical Research: Utilized in studies related to blood coagulation and thrombotic disorders.
Industrial Applications: Applied in the quality control of pharmaceutical products that target Factor Xa.
Comparison with Similar Compounds
Similar Compounds
Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide: Similar to the acetate form but without the acetate group.
Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (hydrochloride): Another variant with a different counterion.
Uniqueness
Benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) is unique due to its specific interaction with Factor Xa and its ability to provide a colorimetric readout, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXQNZUGLZNGBM-PJSBSAQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N9O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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